1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Description
1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a urea derivative featuring a 2-chlorophenyl group and a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazole heterocycle. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c15-11-3-1-2-4-12(11)18-14(21)17-10-5-7-20(8-6-10)13-9-16-22-19-13/h1-4,9-10H,5-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMLDPGMWLZZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with appropriate reagents under controlled conditions.
Introduction of the Thiadiazolyl Group: The thiadiazolyl group is introduced through a cyclization reaction involving a suitable precursor.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the piperidinyl-thiadiazolyl intermediate with 2-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Urea Linkage
The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amine intermediates. This reaction is critical for understanding metabolic pathways and degradation products.
Electrophilic Substitution on the 1,2,5-Thiadiazole Ring
The electron-deficient 1,2,5-thiadiazole ring participates in electrophilic substitutions, particularly at the 3-position, due to its aromatic character and resonance stabilization.
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation, acylation, or oxidation, modifying its electronic and steric properties.
Nucleophilic Aromatic Substitution on the 2-Chlorophenyl Group
The electron-withdrawing chlorine atom activates the phenyl ring for nucleophilic displacement under specific conditions.
Complexation and Salt Formation
The urea and piperidine groups enable coordination with metals or salt formation, enhancing solubility or bioactivity.
Metabolic and Degradation Pathways
In vitro studies on structural analogs suggest potential metabolic pathways:
Key Observations:
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The urea group is highly reactive under hydrolytic conditions, necessitating stable formulations for pharmaceutical use.
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The 1,2,5-thiadiazole ring’s electron deficiency directs substitutions to the 3-position, enabling targeted derivatization.
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The piperidine nitrogen serves as a site for alkylation or oxidation, altering the compound’s physicochemical properties.
Scientific Research Applications
Antiviral Activity
Research has shown that derivatives of thiadiazole compounds exhibit antiviral properties. For instance, studies on related structures have demonstrated efficacy against various viral strains. The synthesis of these compounds often involves multi-step reactions that yield biologically active derivatives. A notable example includes the synthesis of 5-(4-chlorophenyl)-N-substituted thiadiazole derivatives that have shown promising antiviral activity in vitro .
Antibacterial Properties
Thiadiazole derivatives have been extensively studied for their antibacterial potential. In a comparative analysis, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain thiadiazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin. For example, compounds derived from the similar scaffold of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea showed MIC values ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted various thiadiazole compounds that demonstrated in vitro and in vivo efficacy across different cancer models. For instance, certain derivatives were found to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The structural similarity of this compound to these active compounds suggests potential for similar anticancer activity.
Case Study 1: Synthesis and Evaluation of Antiviral Activity
A study synthesized a series of thiadiazole derivatives and evaluated their antiviral activity against herpes simplex virus type 1 (HSV-1). The results showed that compounds with a piperidine moiety exhibited enhanced antiviral effects compared to their non-piperidine counterparts. The structure–activity relationship (SAR) analysis indicated that the presence of the thiadiazole ring significantly contributed to the antiviral activity .
Case Study 2: Antibacterial Screening
In a comprehensive screening program, several thiadiazole-based compounds were tested against multiple bacterial strains. The study revealed that certain derivatives displayed zones of inhibition comparable to established antibiotics. For example, one derivative demonstrated a zone of inhibition of 27 mm against Staphylococcus aureus at a concentration of 50 μg/mL . This highlights the potential application of these compounds in developing new antibacterial agents.
Data Tables
| Compound | Activity | MIC (μg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Antiviral | <10 | HSV-1 |
| Compound B | Antibacterial | 12.5 | Staphylococcus aureus |
| Compound C | Anticancer | N/A | Various cancer cell lines |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea with structurally related compounds, focusing on key structural differences, biological activities, and mechanistic insights:
Key Structural and Functional Insights
Urea vs. Non-Urea Backbones: Urea-containing compounds (e.g., AVE#21, 4g) often exhibit hydrogen-bonding interactions with biological targets, enhancing binding affinity . In contrast, indole derivatives like CDFII rely on aromatic stacking and hydrophobic interactions .
Chlorophenyl Substitution :
- Ortho-chloro substitution (as in 4g and the target compound) is associated with improved antifungal activity, possibly due to steric effects that optimize target binding .
- Meta- or para-chloro substitutions (e.g., 1-(3-chlorophenyl)piperazine in ) may shift activity toward different targets, such as neurotransmitter receptors .
Piperidine Modifications: Piperidine rings substituted with thiadiazole (target compound) or triazine (Compound 18) influence solubility and membrane permeability. Thiadiazole’s electron-deficient nature may favor interactions with cationic binding pockets . Phenothiazine-linked piperidines (4g) demonstrate enhanced antifungal activity, suggesting that bulkier substituents improve target engagement .
Biological Activity Trends: Antifungal activity is prominent in urea-azetidinone hybrids (4g), while enzyme inhibition (e.g., glycogen phosphorylase by AVE#21) is linked to allosteric-site binding . The absence of MRSA-targeting data for the target compound contrasts with CDFII’s synergistic antibacterial effects, highlighting the role of non-urea backbones in bacterial targets .
Biological Activity
The compound 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a chlorophenyl group attached to a thiadiazole and piperidine moiety, which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various thiadiazole derivatives, including those similar to our compound. For instance, a study reported that derivatives featuring the thiadiazole core exhibited significant antiproliferative activity against several cancer cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against tumor cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 2.32 |
| Compound B | HeLa | 5.36 |
| Compound C | A549 | 10.10 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, compounds with piperidine and thiadiazole moieties have been shown to inhibit protein kinases and induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound also demonstrates significant antimicrobial activity. Studies have shown that similar derivatives exhibit strong inhibitory effects against various bacterial strains including Salmonella typhi and Bacillus subtilis. The IC50 values for these activities ranged from 0.63 µM to 6.28 µM, showcasing their potential as effective antibacterial agents .
Table 2: Antimicrobial Activity of Similar Compounds
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound D | Salmonella typhi | 0.63 |
| Compound E | Bacillus subtilis | 1.21 |
| Compound F | Staphylococcus aureus | 6.28 |
Urease Inhibition
Another notable biological activity is urease inhibition, which is crucial for treating infections caused by urease-producing bacteria. The synthesized derivatives showed strong inhibitory effects on urease with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds similar to This compound :
- Case Study 1 : A series of piperidine-derived thiadiazoles were tested for their anticancer properties and demonstrated enhanced potency when substituents were varied on the piperidine ring.
- Case Study 2 : The antibacterial efficacy was evaluated against a panel of Gram-positive and Gram-negative bacteria, revealing that modifications in the thiadiazole structure significantly influenced antimicrobial activity.
Q & A
Q. What synthetic routes are optimal for preparing 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea?
Methodological Answer: The synthesis typically involves coupling a substituted isocyanate with a functionalized piperidine-thiadiazolyl amine. A common approach (adapted from urea derivative syntheses) uses:
- Step 1: Prepare the 1,2,5-thiadiazol-3-yl-piperidin-4-yl amine via nucleophilic substitution or reductive amination.
- Step 2: React 2-chlorophenyl isocyanate with the amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .
- Critical Parameters: Solvent choice affects reaction efficiency. For example, polar aprotic solvents may enhance nucleophilicity, while reflux conditions (80–110°C) ensure complete conversion .
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (as in ) determines bond angles and spatial arrangement. Key metrics include R-factor (<0.1) and data-to-parameter ratio (>15) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or target specificity. To address this:
- Control Experiments: Validate assays using known inhibitors/agonists (e.g., crizotinib derivatives in ) to confirm target engagement .
- Dose-Response Curves: Perform IC/EC studies across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.
- Structural Analysis: Compare binding modes via molecular docking against crystallographic data (e.g., ’s fragment-based screening) to identify key interactions (e.g., hydrogen bonds with urea groups) .
Q. How to design experiments for structure-activity relationship (SAR) studies of thiadiazol-piperidine urea derivatives?
Methodological Answer:
- Core Modifications:
- Functional Assays: Test analogs in cellular models (e.g., kinase inhibition assays) and measure parameters like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .
- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .
Q. What analytical methods ensure purity and stability under varying storage conditions?
Methodological Answer:
- Purity Assessment:
- Stability Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
